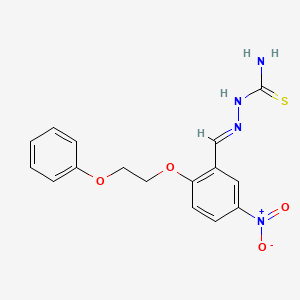![molecular formula C19H19N3O3 B5908262 N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}acetohydrazide](/img/structure/B5908262.png)
N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}acetohydrazide, commonly known as CBHA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CBHA is a hydrazone derivative that has been synthesized through a multistep reaction process, and its unique chemical structure allows it to exhibit a wide range of biological activities, making it a promising candidate for drug discovery and development.
Mécanisme D'action
The exact mechanism of action of CBHA is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways. CBHA has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and cyclooxygenases, which are involved in the regulation of cell growth and inflammation. CBHA has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
CBHA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential anti-cancer agent. CBHA has also been shown to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, CBHA has been shown to exhibit anti-microbial and anti-diabetic properties, making it a promising candidate for the treatment of infectious diseases and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CBHA is its broad range of biological activities, which makes it a versatile molecule for drug discovery and development. Its unique chemical structure also allows it to bind to specific receptors and transport drugs to targeted cells, making it a potential drug delivery system. However, one of the limitations of CBHA is its relatively low solubility in water, which can make it difficult to formulate for oral administration. In addition, more research is needed to fully understand the mechanism of action of CBHA and its potential side effects.
Orientations Futures
There are several future directions for the research and development of CBHA. One potential area of research is the optimization of its chemical structure to improve its solubility and bioavailability. Another potential area of research is the identification of specific receptors that CBHA binds to, which could lead to the development of more targeted drug delivery systems. In addition, more research is needed to fully understand the mechanism of action of CBHA and its potential applications in the treatment of various diseases. Overall, CBHA is a promising molecule with significant potential for drug discovery and development.
Méthodes De Synthèse
The synthesis of CBHA involves a multistep reaction process that begins with the condensation of 2-cyanobenzyl chloride and 3-ethoxybenzaldehyde to form 2-cyanobenzylidene-3-ethoxybenzaldehyde. This intermediate is then reacted with hydrazine hydrate to form 2-cyanobenzylidene-3-ethoxybenzohydrazide, which is subsequently treated with acetic anhydride to yield the final product, CBHA. The synthesis of CBHA has been optimized to yield high purity and high yields, making it a cost-effective route for large-scale production.
Applications De Recherche Scientifique
CBHA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic properties. CBHA has also been investigated for its potential as a drug delivery system, as its unique chemical structure allows it to bind to specific receptors and transport drugs to targeted cells.
Propriétés
IUPAC Name |
N-[(E)-[4-[(2-cyanophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-24-19-10-15(12-21-22-14(2)23)8-9-18(19)25-13-17-7-5-4-6-16(17)11-20/h4-10,12H,3,13H2,1-2H3,(H,22,23)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCBUPLGXAYPHN-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C)OCC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C)OCC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole)](/img/structure/B5908187.png)
![3-[2-benzylidene-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B5908194.png)

![4-(2-{[(2-bromophenyl)(methylsulfonyl)amino]acetyl}carbonohydrazonoyl)-2-methoxyphenyl methyl carbonate](/img/structure/B5908202.png)
![6-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908205.png)

![2-{3-[2-(cyanoacetyl)carbonohydrazonoyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B5908227.png)
![1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime](/img/structure/B5908229.png)
![3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908241.png)
![N-{2-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908245.png)
![N-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5908252.png)
![4-chloro-2-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5908265.png)
![N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide](/img/structure/B5908273.png)
